molecular formula C7H7NO5 B13944632 ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate CAS No. 59416-52-3

ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate

Cat. No.: B13944632
CAS No.: 59416-52-3
M. Wt: 185.13 g/mol
InChI Key: QYVIFZMZTSJKFF-UHFFFAOYSA-N
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Description

Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate is a heterocyclic compound with a unique structure that includes an oxazine ring. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its stability and reactivity, making it a valuable compound for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of oxazine derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as crystallization or distillation to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate is unique due to its specific oxazine ring structure, which imparts distinct reactivity and stability. This makes it a valuable compound for specialized applications in scientific research and industry .

Properties

CAS No.

59416-52-3

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate

InChI

InChI=1S/C7H7NO5/c1-2-12-6(10)4-3-5(9)13-7(11)8-4/h3H,2H2,1H3,(H,8,11)

InChI Key

QYVIFZMZTSJKFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)OC(=O)N1

Origin of Product

United States

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